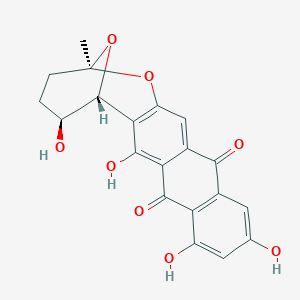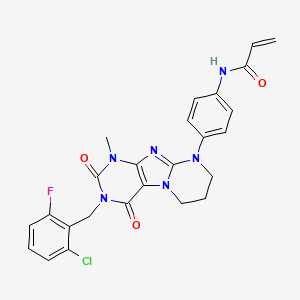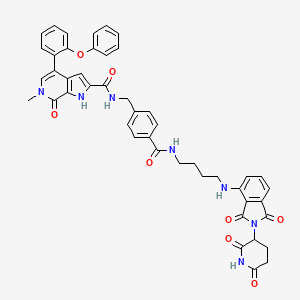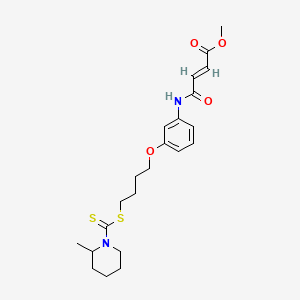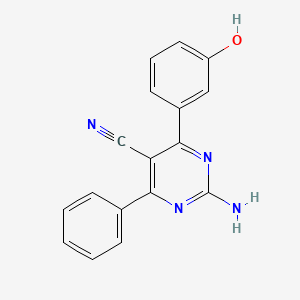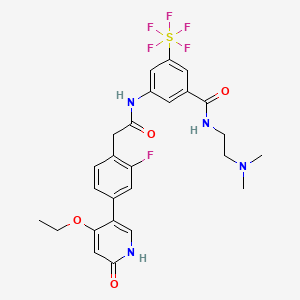
Trimethoxysilane-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoxysilane-d9 is a deuterated form of trimethoxysilane, an organosilicon compound with the formula HSi(OCH₃)₃. This compound is commonly used as a precursor in the synthesis of various silicon-based materials. The deuterated version, this compound, is often utilized in scientific research to study reaction mechanisms and kinetics due to the presence of deuterium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoxysilane-d9 can be synthesized through a multi-step process. One common method involves the reduction of silicon tetrachloride with lithium aluminum deuteride (LiAlD₄) to produce deuterated silane (SiD₄). This is followed by the reaction of deuterated silane with methanol-d4 (CD₃OD) in the presence of a catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the direct synthesis of trialkoxysilanes. This process includes the reaction of silicon with deuterated alcohols in the presence of a catalyst. The reaction is carried out in a solvent with a catalytically effective amount of a direct synthesis catalyst and a catalyst-promoting compound possessing at least one phosphorus-oxygen bond .
Chemical Reactions Analysis
Types of Reactions
Trimethoxysilane-d9 undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol-d4.
Condensation: The silanols formed from hydrolysis can further condense to produce siloxane bonds.
Substitution: this compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions, sometimes with the application of heat.
Substitution: Requires specific reagents depending on the desired substitution, such as halides or other nucleophiles.
Major Products
Hydrolysis: Produces silanols and methanol-d4.
Condensation: Forms siloxane bonds, leading to the creation of polysiloxanes.
Substitution: Results in the formation of various substituted silanes depending on the reagents used
Scientific Research Applications
Trimethoxysilane-d9 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicon-based materials and as a reagent in various organic and inorganic reactions.
Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of Trimethoxysilane-d9 involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is catalyzed by acids or bases and can be influenced by temperature and pH. The formation of siloxane bonds is crucial for the compound’s ability to act as a coupling agent, enhancing the adhesion between different materials .
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethoxysilane: Contains a phenyl group instead of hydrogen.
Vinyltrimethoxysilane: Contains a vinyl group.
3-Mercaptopropyltrimethoxysilane: Contains a mercaptopropyl group.
3-Chloropropyltrimethoxysilane: Contains a chloropropyl group.
(3,3,3-Trifluoropropyl)trimethoxysilane: Contains a trifluoropropyl group.
Uniqueness
Trimethoxysilane-d9 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving reaction mechanisms and kinetics. The deuterium atoms provide a distinct isotopic label that can be tracked using various spectroscopic techniques, allowing for detailed analysis of reaction pathways and intermediates .
Properties
Molecular Formula |
C3H9O3Si |
|---|---|
Molecular Weight |
130.24 g/mol |
InChI |
InChI=1S/C3H9O3Si/c1-4-7(5-2)6-3/h1-3H3/i1D3,2D3,3D3 |
InChI Key |
PZJJKWKADRNWSW-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[Si](OC([2H])([2H])[2H])OC([2H])([2H])[2H] |
Canonical SMILES |
CO[Si](OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
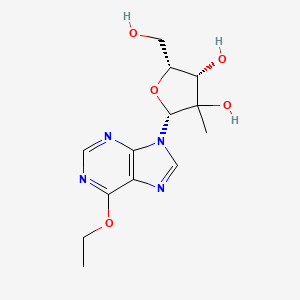
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
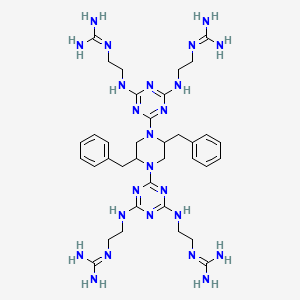
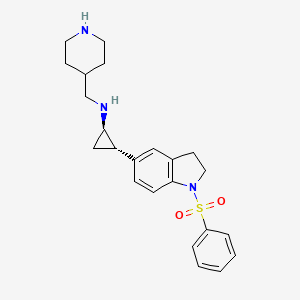
![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)
